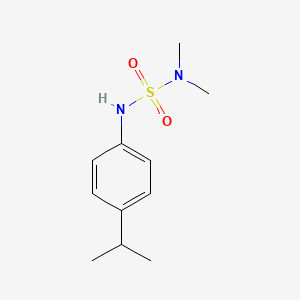
7-(3,4-dimethoxyphenyl)-4-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a part of the broader family of quinolinediones, which are known for their diverse chemical reactions and potential biological activities. The specific structure of this compound, incorporating both dimethoxyphenyl and thienyl groups, suggests unique chemical and physical properties, making it an interesting subject for detailed study.
Synthesis Analysis
The synthesis of related compounds often involves multistep processes starting from basic heterocyclic scaffolds. For instance, the synthesis of quino[1,2-c]quinazolines involves the reaction of tetrahydroquinoline intermediates with various reagents to introduce additional rings and substituents (Phillips & Castle, 1980). Similar strategies could be applied to synthesize the target compound, utilizing dimethoxyphenyl and thienyl precursors.
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been determined using single-crystal XRD analysis, revealing optimized geometries that agree well with theoretical predictions. These structures often show significant interactions, such as C–H⋯O and N–H⋯O interactions, indicating a complex molecular conformation (Patel et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving related structures include cyclizations, halogenations, and reactions under microwave irradiation, leading to various derivatives with potential antiproliferative activities. The functional groups present in these molecules, such as dimethoxy and thienyl groups, play a crucial role in their reactivity and the formation of cyclic structures (Patel et al., 2022; Dogan Koruznjak et al., 2002).
Physical Properties Analysis
The physical properties of similar compounds are influenced by their molecular structure. For instance, the presence of dimethoxy groups can affect the compound's solubility and crystallinity. The crystal structure analysis often reveals important aspects of the physical properties, such as molecular packing and hydrogen bonding patterns (Asiri et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are dictated by the compound's functional groups and overall structure. Theoretical studies, such as DFT calculations, provide insights into the electronic properties, reactivity descriptors, and potential biological activities of related compounds. These studies help predict how modifications in the structure, like changing substituents or introducing new functional groups, might affect the compound's properties and reactivity (Wazzan et al., 2016).
科学的研究の応用
Synthesis and Structural Analysis
Synthetic Pathways : Research has explored various synthetic pathways to create derivatives of quinolinedione, including the use of versatile intermediates like 2-(2-amino-4,5-dimethoxyphenyl)-6,7-disubstituted-1,2,3,4-tetrahydroquinolines. These intermediates have been utilized in the preparation of a wide variety of dihydro-quinazolines through reactions with different reagents (Phillips & Castle, 1980).
Crystal Structure : The crystal structure of related compounds, such as 8-(2,3-dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]-cyclohepta[c]quinoline, has been characterized, revealing a triclinic space group and providing insights into molecular conformation and interactions (Wang et al., 2009).
Photochemical Synthesis and Evaluation
- Antitumor Evaluation : Novel derivatives of thieno[3',2':4,5]thieno[2,3-c]quinolones, which are structurally related to 7-(3,4-dimethoxyphenyl)-4-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, have been synthesized and evaluated for their antitumor activities against various malignant cell lines. Some derivatives have shown marked antitumor activity, highlighting the potential therapeutic applications of these compounds (DoganKoruznjak et al., 2002).
Reactivity and Applications in Organic Synthesis
- Reactivity Studies : The reactivity of related quinone methides in organic synthesis has been investigated, demonstrating their potential in forming novel organic compounds through dimerization reactions (Chauncey & Grundon, 1990).
Electropolymerisation and Sensor Applications
- Electropolymerisation : A study on the preparation and characterisation of a quinone-functionalised polythiophene film on a modified electrode demonstrated the application of related compounds in the development of new potentiometric sensors for the determination of glutathione and cysteine concentrations (Etienne et al., 2008).
特性
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-25-17-6-5-12(10-18(17)26-2)13-8-15-21(16(23)9-13)14(11-20(24)22-15)19-4-3-7-27-19/h3-7,10,13-14H,8-9,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBQJBAHWZPCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=CS4)C(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5505506.png)
![3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5505514.png)
![1-propyl-N-[2-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B5505531.png)
![2-methyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5505536.png)
![(1R*,5R*)-N,N-dimethyl-6-[(1-methyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5505543.png)

![rel-(3aR,6aR)-N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5505553.png)

![3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5505579.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505594.png)

![2-(1-piperidinyl)-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5505601.png)
